molecular formula C20H20ClFN2O2S B2673526 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone CAS No. 851802-98-7

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone

Cat. No. B2673526
CAS RN: 851802-98-7
M. Wt: 406.9
InChI Key: HCSRRQJCJUBAQF-UHFFFAOYSA-N
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Description

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H20ClFN2O2S and its molecular weight is 406.9. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Compounds with similar structures have been synthesized and evaluated for their antimicrobial, antifungal, and herbicidal activities. For instance, derivatives synthesized from related key intermediates have shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest that compounds with complex structures involving chloro-fluorophenyl, dihydroimidazol, and ethoxyphenyl groups could serve as potent antimicrobial and antifungal agents, providing a foundation for the development of new drugs and pesticides.

  • Kumar et al. (2019) synthesized a series of isoxazoles derivatives showing in vitro antimicrobial activity against bacterial and fungal organisms, highlighting the potential of structurally complex molecules in combating microbial infections (Kumar et al., 2019).
  • Puthran et al. (2019) developed novel Schiff bases with antimicrobial activity, further emphasizing the pharmaceutical applications of compounds synthesized from ethanone derivatives (Puthran et al., 2019).

Herbicidal Activities

Research into compounds with similar structures has also uncovered their utility in agricultural sciences, particularly as herbicides. The introduction of specific pharmacophores into the scaffold of triazolinone, for example, has led to compounds with promising herbicidal activities, indicating the potential of our compound of interest in this domain.

  • Luo et al. (2008) discovered triazolinone derivatives with excellent herbicidal activity, suggesting the role of complex organic molecules in the development of agricultural chemicals (Luo et al., 2008).

Catalyst and Solvent-Free Synthesis

The compound's structure indicates its potential use in facilitating catalyst- and solvent-free synthetic processes. Research has shown that compounds involving fluorophenyl and triazol groups can be efficient intermediates in regioselective synthesis, highlighting the compound's relevance in green chemistry and sustainable manufacturing processes.

  • Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of benzamide derivatives, which could be indicative of the efficiency and environmental friendliness of using similar compounds in chemical synthesis (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2S/c1-2-26-15-8-6-14(7-9-15)12-19(25)24-11-10-23-20(24)27-13-16-17(21)4-3-5-18(16)22/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSRRQJCJUBAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone

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